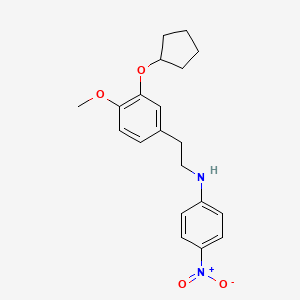
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with ethanamine, cyclopentyloxy, methoxy, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The formation of the cyclopentyloxy group through an etherification reaction, where cyclopentanol reacts with the benzene ring in the presence of an acid catalyst.
Methoxylation: The addition of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Amination: Formation of amino derivatives.
Etherification: Formation of ether derivatives.
Methoxylation: Formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in Benzeneethanamine, 3-(cyclopentyloxy)-4-methoxy-N-(4-nitrophenyl)- imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
141333-62-2 |
|---|---|
Fórmula molecular |
C20H24N2O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[2-(3-cyclopentyloxy-4-methoxyphenyl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C20H24N2O4/c1-25-19-11-6-15(14-20(19)26-18-4-2-3-5-18)12-13-21-16-7-9-17(10-8-16)22(23)24/h6-11,14,18,21H,2-5,12-13H2,1H3 |
Clave InChI |
SLWQJBZZXRYEOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2=CC=C(C=C2)[N+](=O)[O-])OC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


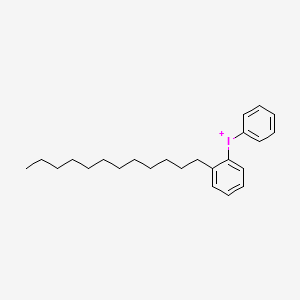
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

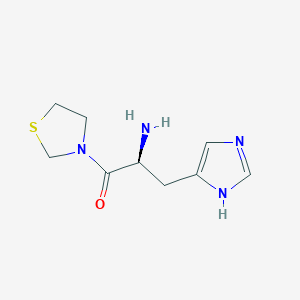
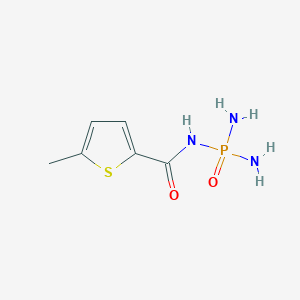

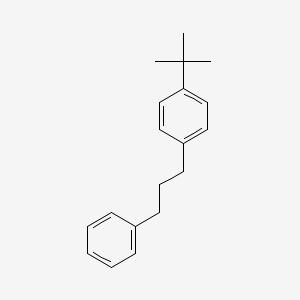

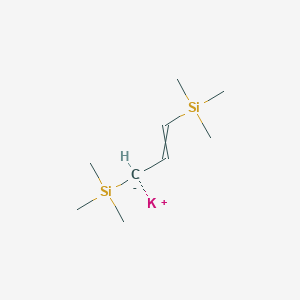
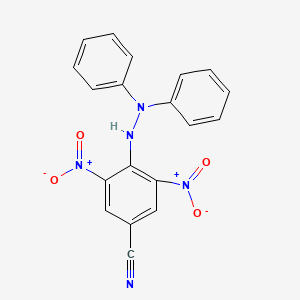
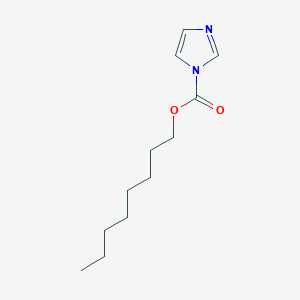
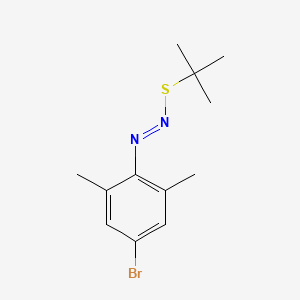
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)

